molecular formula C18H18O6 B2975627 Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate CAS No. 610277-82-2

Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate

Cat. No. B2975627
CAS RN: 610277-82-2
M. Wt: 330.336
InChI Key: NOANCYUHSWFKBU-UHFFFAOYSA-N
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Description

Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate, also known as propyl gallate, is a synthetic antioxidant commonly used in the food and cosmetic industries. Its chemical formula is C16H18O5, and it is a white crystalline powder with a slightly bitter taste. Propyl gallate is used to prevent the oxidation of fats and oils in foods, which can lead to rancidity and spoilage. In addition, it has been studied for its potential health benefits, including anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Optical Applications in Photonics and Lasers

Propyl para-hydroxybenzoate, also known as Propylparaben, has been studied for its potential in optical applications. Its single crystals grown by solvent evaporation show promising characteristics for photonics and laser industries. These include high demand for new nonlinear optical crystals due to their extensive device fabrications such as data storage, photonic computing, light detection, holography, energy harvesting, and sensor applications .

Nonlinear Optical Properties for Device Fabrication

The nonlinear optical properties of Propylparaben crystals are significant for device fabrication. The third-order nonlinear parameters such as refractive index, nonlinear absorption coefficient, and nonlinear susceptibility are evaluated, which are essential for the development of advanced optical devices .

Mechanical Properties for Material Science

The microhardness analysis of Propylparaben crystals reveals various mechanical properties such as elastic stiffness constant, yield strength, fracture toughness, and Brittleness index. These properties are crucial for understanding the material’s behavior under stress and for potential applications in material science .

Solid-State Properties for Electronics

Important solid-state properties like the energy of plasma, Penn gap, Fermi gap, and the value of molecular electronic polarizability have been measured for Propylparaben. These properties are vital for the development of electronic devices and understanding the interaction of the material with electric fields .

Preservative and Antimicrobial Applications

Parabens, including Propylparaben, are widely used in different industries as preservatives and antimicrobial compounds. Their ability to act as endocrine disruptors and potential carcinogenic properties are also a subject of research, impacting their application in pharmaceuticals, cosmetics, and food industries .

Environmental Impact and Detection

The detection of parabens in various environments and their impact on ecosystems is an ongoing research area. The presence of parabens in water sources, air, soil, and even human tissues, and their removal in wastewater treatments are critical aspects of environmental science studies .

Safety And Hazards

The safety and hazards associated with “Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate” are not fully known. A related compound, “Propyl 4-hydroxybenzoate”, is known to be harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-2-9-23-18(22)12-3-6-14(7-4-12)24-11-17(21)15-8-5-13(19)10-16(15)20/h3-8,10,19-20H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOANCYUHSWFKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate

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